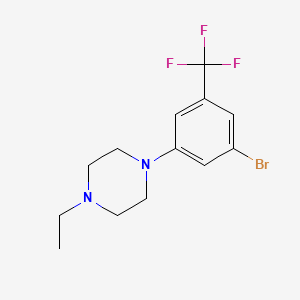

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine

Description

Properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrF3N2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJJAFBOOSDLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Ring Formation

Piperazine rings can be formed through various methods, including the reaction of ethylenediamine with chloroacetyl chloride followed by reduction. For the 4-ethylpiperazine derivative, one might start with a suitable ethyl-substituted diamine or modify an existing piperazine ring.

Coupling Reaction

Relevant Chemical Transformations

Bromination Reactions

Bromination of aromatic compounds can be achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBH) or N-bromosuccinimide (NBS) under appropriate conditions.

Reduction and Coupling Reactions

Reduction reactions, such as those using diisobutylaluminum hydride (DIBAL-H), are common in organic synthesis for converting nitriles to aldehydes. Coupling reactions, like Buchwald-Hartwig amination, require palladium catalysts and suitable ligands.

Data Tables

Given the lack of specific data for the synthesis of this compound, we can look at related compounds for inspiration. For example, the synthesis of 2-bromo-5-(trifluoromethyl)benzaldehyde involves the reduction of 2-bromo-5-trifluoromethylbenzonitrile using DIBAL-H.

Chemical Reactions Analysis

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications in drug development and therapeutic interventions. This article explores its scientific research applications, including its pharmacological properties, mechanisms of action, and notable case studies.

Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant properties. These effects are often linked to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that such piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.

Antipsychotic Properties

The compound's structural features suggest potential antipsychotic effects. Piperazine derivatives have been explored for their ability to antagonize dopamine receptors, which is a key mechanism in managing psychotic disorders. Research has demonstrated that specific modifications to the piperazine structure can enhance affinity for dopamine receptors, thereby increasing therapeutic efficacy.

Neuroprotective Effects

Emerging studies have highlighted the neuroprotective properties of similar compounds, suggesting that this compound may offer protective benefits against neurodegenerative diseases. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative stress and inflammation play critical roles in pathogenesis.

Case Study 1: Antidepressant Efficacy

A clinical trial investigated the efficacy of a piperazine derivative in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting the hypothesis that the compound may act as an SSRI.

Case Study 2: Psychosis Management

Another study focused on the use of a related piperazine compound in patients with schizophrenia. The findings suggested improvements in psychotic symptoms, highlighting the potential of this class of compounds in managing severe mental health disorders.

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways within biological systems. The bromine and trifluoromethyl groups contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes and modulate their activity. The ethylpiperazine moiety may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Differences

Key Observations:

Halogen vs. Trifluoromethyl Positioning :

- Bromine at position 3 (target compound) increases steric hindrance compared to 4-Br analogs (e.g., ). This may reduce metabolic degradation but limit binding pocket compatibility.

- The 5-CF₃ group enhances electron-withdrawing effects, stabilizing the phenyl ring and influencing π-π stacking in biological targets .

Piperazine Substituents :

- The 4-ethyl group in the target compound improves lipophilicity (logP ~3.5 estimated) compared to unsubstituted piperazines (e.g., ). This enhances membrane permeability but may reduce aqueous solubility.

Table 2: Pharmacological Profiles of Selected Analogs

Key Insights:

- Trifluoromethyl Role : The CF₃ group in the target compound and analogs (e.g., ) enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors.

- Bromine Impact : Bromine increases molecular weight and may improve target engagement via halogen bonding (e.g., in kinase inhibitors, ).

- Piperazine Flexibility : Ethyl substitution (target compound) vs. methyl ( ) or benzyl groups ( ) alters conformational flexibility, affecting pharmacokinetics.

Biological Activity

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperazine core with specific halogen and trifluoromethyl substitutions, has been studied for its pharmacological properties, including antidepressant and anxiolytic effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrF3N2, with a molecular weight of approximately 351.2053 g/mol. The structural complexity includes the following features:

| Feature | Description |

|---|---|

| Piperazine Core | A six-membered ring containing two nitrogen atoms. |

| Bromine Atom | Enhances reactivity through halogen bonding. |

| Trifluoromethyl Group | Increases lipophilicity, aiding membrane permeability. |

| Ethyl Substitution | Modulates pharmacokinetics and biological activity. |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The trifluoromethyl group enhances lipophilicity, facilitating the compound's ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, which may stabilize interactions with proteins or enzymes involved in various biological processes.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit several pharmacological activities:

- Antidepressant Effects : Piperazine derivatives have been noted for their potential in treating mood disorders, suggesting that this compound may also possess similar properties.

- Anxiolytic Activity : The structural characteristics of the compound may contribute to its effectiveness in reducing anxiety symptoms.

- Inhibition of Protein Kinases : Some studies suggest that piperazine derivatives can inhibit tyrosine kinases involved in cancer progression, indicating potential therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antinociceptive Effects : A study demonstrated that piperazine derivatives showed significant antinociceptive activity in animal models, suggesting potential applications in pain management .

- Neuropathic Pain Models : Research indicated that certain piperazine compounds exhibited anti-allodynic effects against neuropathic pain, highlighting their therapeutic potential in chronic pain conditions .

- Inhibition of PDE5 : Compounds within the same class have shown inhibition of phosphodiesterase type 5 (PDE5), which is relevant for treating erectile dysfunction and pulmonary hypertension .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-(Trifluoromethyl)benzyl)piperazine | C14H16F3N2 | Lacks bromine; different reactivity profile. |

| 1-(3-Bromo-4-(trifluoromethyl)benzyl)piperazine | C14H16BrF3N2 | Positional isomer affecting biological activity. |

| 1-(3-Bromo-5-(trifluoromethyl)benzyl)-4-methylpiperazine | C15H18BrF3N2 | Structural variations impacting pharmacokinetics. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine?

- Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using aryl halides under Cu(I)-catalyzed conditions (e.g., CuSO₄·5H₂O with sodium ascorbate) to form triazole linkages . Alternatively, benzoyl chloride coupling with piperazine intermediates in dichloromethane (DCM) with a base like N,N-diisopropylethylamine yields carboxamide derivatives . Reaction monitoring via TLC (e.g., hexane:ethyl acetate 1:2) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are standard .

Q. How is the compound characterized post-synthesis?

- Answer : Characterization includes ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 7.28–7.54 ppm, piperazine CH₂ groups at δ 2.37–3.77 ppm) , TLC for purity assessment, and elemental analysis (e.g., C, H, N within ±0.4% of calculated values) . Melting points (153–191°C) and Rf values (0.39–0.44) are also reported for analogs .

Advanced Research Questions

Q. What strategies optimize reaction yields for piperazine derivatives with bromo/trifluoromethyl substituents?

- Answer : Yield optimization involves:

- Catalyst screening : Cu(I) catalysts improve triazole formation efficiency .

- Solvent systems : Biphasic systems (H₂O:DCM) enhance azide-alkyne cycloaddition .

- Temperature control : Room-temperature reactions minimize side products in sensitive aryl halide couplings .

- Purification : Gradient elution in column chromatography resolves closely related byproducts (e.g., ethyl acetate:hexane 1:8) .

- Note : Yields vary widely (41–92%) depending on substituent steric/electronic effects .

Q. How are structure-activity relationships (SAR) studied for this compound?

- Answer : SAR studies involve:

- Bioisosteric replacement : Swapping bromo/trifluoromethyl groups with other halogens or electron-withdrawing groups to assess antimicrobial/anticancer activity .

- Pharmacophore modeling : Aligning piperazine core and aryl substituents with target binding pockets (e.g., kinase active sites) .

- In vitro assays : Testing against bacterial/fungal strains (MIC values) or cancer cell lines (IC₅₀) .

Q. How are biological targets identified for this compound?

- Answer : Target identification employs:

- Molecular docking : Simulating interactions with proteins like tyrosine kinases (e.g., WDR5 degraders) using software such as AutoDock .

- Proteomic profiling : Comparing protein expression in treated vs. untreated cells via mass spectrometry .

- Competitive binding assays : Using radiolabeled ligands to quantify affinity for receptors (e.g., serotonin/dopamine receptors) .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported reaction yields for similar piperazine derivatives?

- Answer : Contradictions arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) may reduce nucleophilicity, lowering yields compared to -CH₃ analogs .

- Catalyst loading : Excess Cu(I) (e.g., >0.3 equiv.) can promote side reactions, reducing purity .

- Workup protocols : Incomplete extraction (e.g., <3×15 mL ethyl acetate) may lead to product loss .

- Recommendation : Standardize reaction monitoring (e.g., TLC at 30-min intervals) and report isolated (not crude) yields .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.